BENGHE Foundational & Exploratory

Check Availability & Pricing

The Structure of myo-Inositol Hexaacetate: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: myo-Inositol,hexaacetate

Cat. No.: B043836

For Researchers, Scientists, and Drug Development Professionals

Introduction

myo-Inositol hexaacetate, also known as 1,2,3,4,5,6-hexa-O-acetyl-myo-inositol, is a fully
acetylated derivative of myo-inositol. myo-Inositol, a carbocyclic sugar, is a fundamental
component of structural lipids and plays a crucial role in various cellular signaling pathways.
The acetylation of its six hydroxyl groups significantly alters its physicochemical properties,
rendering it more lipophilic and suitable for different biological and chemical applications. This
technical guide provides a detailed overview of the structure of myo-inositol hexaacetate,
supported by available experimental data and protocols.

Chemical Structure and Identification

myo-Inositol hexaacetate is a cyclohexane ring with six acetate groups attached to each
carbon atom via an ester linkage. The stereochemistry of the parent myo-inositol dictates the
spatial arrangement of these acetate groups, with one axial and five equatorial orientations in
the most stable chair conformation.

Table 1: Chemical Identifiers for myo-Inositol Hexaacetate[1][2][3]
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Identifier Value
(1R,2R,3S,4S,5r,6S)-cyclohexane-1,2,3,4,5,6-
IUPAC Name
hexayl hexaacetate
1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol, Inositol
Synonyms
hexaacetate
CAS Number 1254-38-2
Molecular Formula C18H24012
Molecular Weight 432.38 g/mol
CC(=0)O[C@H]1--INVALID-LINK----INVALID-
SMILES LINK----INVALID-LINK----INVALID-LINK--
[C@H]10C(=0)C
INChl=1S/C18H24012/c1-7(19)25-13-14(26-
inchi 8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-
n

11(5)23)15(13)27-9(3)21/h13-18H,1-
6H3/t13-,14-,15-,16+,17-,18-/m1/s1

Structural Visualization

The following diagram illustrates the two-dimensional chemical structure of myo-inositol

hexaacetate, highlighting the connectivity of the acetate groups to the myo-inositol core.
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Caption: 2D structure of myo-Inositol Hexaacetate.

Experimental Data
Crystallographic Data

As of the latest literature search, a definitive crystal structure for myo-inositol hexaacetate (CAS
1254-38-2) is not publicly available. However, crystallographic data for its stereocisomer,
1,2,3,4,5,6-hexa-O-acetyl-scyllo-inositol, provides valuable insight into the expected bond
lengths and angles of a fully acetylated inositol ring. In the scyllo-isomer, all acetate groups are
in the equatorial position.
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Table 2: Selected Crystallographic Data for 1,2,3,4,5,6-Hexa-O-acetyl-scyllo-inositol[3]

Parameter Value
Crystal System Monoclinic
Space Group C2/m

a (A) 12.901 (3)
b (A) 14.013 (3)
c (A 5.8572 (12)
B (°) 97.33 (2)
Volume (A3) 1050.2 (4)
Calculated Density (Mg m—3) 1.367

Spectroscopic Data

Detailed assigned *H and 3C NMR spectra for myo-inositol hexaacetate are not readily
available in public databases. For reference, the NMR data for the parent compound, myo-
inositol, is provided below. The acetylation of the hydroxyl groups would lead to a downfield
shift of the ring protons and carbons.

Table 3: 1H and 3C NMR Chemical Shifts for myo-Inositol in D2O[1][4][5][6][7]

Atom *H Chemical Shift (ppm) 13C Chemical Shift (ppm)
H1, H3 3.61 (dd) C1,C3

H2 4.05 (1) c2

H4, H6 3.52 (dd) C4,C6

H5 3.27 (1) C5

Note: Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) and
may vary slightly depending on the solvent and experimental conditions.
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Experimental Protocols
Synthesis of myo-Inositol Hexaacetate

The following is a general and adaptable protocol for the per-O-acetylation of myo-inositol
using acetic anhydride and pyridine.[8]

Materials:

myo-Inositol

e Acetic anhydride (Acz20)

e Dry pyridine

e Toluene

e Dichloromethane (CH2Cl2) or Ethyl acetate (EtOACc)

e 1 M Hydrochloric acid (HCI)

o Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine (saturated aqueous NacCl)

¢ Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSQOa)

o Methanol (MeOH)

e Round-bottom flask

e Magnetic stirrer and stir bar

e |ce bath

 Rotary evaporator

e Separatory funnel

 Silica gel for column chromatography
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Procedure:

Dissolve myo-inositol (1.0 equivalent) in dry pyridine (5-10 mL per gram of inositol) in a
round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add acetic anhydride (at least 6.0 equivalents, a slight excess is recommended) to
the stirred solution.

Allow the reaction mixture to warm to room temperature and stir until the reaction is
complete. The progress of the reaction can be monitored by Thin Layer Chromatography
(TLC).

Once the reaction is complete, quench the reaction by the slow addition of methanol to
consume the excess acetic anhydride.

Remove the pyridine and other volatile components by co-evaporation with toluene under
reduced pressure using a rotary evaporator.

Dissolve the residue in dichloromethane or ethyl acetate.

Wash the organic layer sequentially with 1 M HCI, water, saturated aqueous NaHCOs, and
brine.

Dry the organic layer over anhydrous Na2SOa4 or MgSOQa, filter, and concentrate under
reduced pressure to yield the crude product.

Purify the crude myo-inositol hexaacetate by silica gel column chromatography using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure
product.

The final product should be a white crystalline solid.

Signaling Pathways and Logical Relationships

The synthesis of myo-inositol hexaacetate is a straightforward chemical transformation. The

logical workflow for its preparation and characterization is depicted below.
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Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide has summarized the key structural features of myo-inositol hexaacetate.
While a complete experimental dataset for its three-dimensional structure and detailed
spectroscopic assignments is not currently available in the public domain, the provided
information on its chemical identity, a reliable synthetic protocol, and comparative data from a
stereoisomer offers a solid foundation for researchers and professionals working with this
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important derivative of myo-inositol. Further experimental investigation is warranted to fully
elucidate its detailed structural and spectroscopic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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